Methyl 4-[(4-ethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate Methyl 4-[(4-ethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1206999-00-9
VCID: VC5687566
InChI: InChI=1S/C19H17FN2O3/c1-3-25-13-9-7-12(8-10-13)21-16-11-17(19(23)24-2)22-18-14(16)5-4-6-15(18)20/h4-11H,3H2,1-2H3,(H,21,22)
SMILES: CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC
Molecular Formula: C19H17FN2O3
Molecular Weight: 340.354

Methyl 4-[(4-ethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate

CAS No.: 1206999-00-9

Cat. No.: VC5687566

Molecular Formula: C19H17FN2O3

Molecular Weight: 340.354

* For research use only. Not for human or veterinary use.

Methyl 4-[(4-ethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate - 1206999-00-9

Specification

CAS No. 1206999-00-9
Molecular Formula C19H17FN2O3
Molecular Weight 340.354
IUPAC Name methyl 4-(4-ethoxyanilino)-8-fluoroquinoline-2-carboxylate
Standard InChI InChI=1S/C19H17FN2O3/c1-3-25-13-9-7-12(8-10-13)21-16-11-17(19(23)24-2)22-18-14(16)5-4-6-15(18)20/h4-11H,3H2,1-2H3,(H,21,22)
Standard InChI Key RUZJEHJDXXJOIQ-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)NC2=CC(=NC3=C2C=CC=C3F)C(=O)OC

Introduction

Structural Characteristics and Molecular Properties

Core Quinoline Architecture

The quinoline scaffold consists of a bicyclic system merging a benzene ring with a pyridine moiety. In Methyl 4-[(4-ethoxyphenyl)amino]-8-fluoroquinoline-2-carboxylate, strategic substitutions modulate electronic and steric properties:

  • Position 2: A methyl ester group (COOCH3-\text{COOCH}_3) enhances solubility and serves as a metabolic liability for prodrug activation .

  • Position 4: The 4-ethoxyphenylamino group (NH-C6H4OCH2CH3-\text{NH-C}_6\text{H}_4-\text{OCH}_2\text{CH}_3) introduces hydrogen-bonding capability and aromatic interactions, potentially influencing target binding .

  • Position 8: Fluorine substitution (F-\text{F}) improves membrane permeability and metabolic stability via electron-withdrawing effects .

Molecular Formula and Weight

The molecular formula is C19H18FN3O3\text{C}_{19}\text{H}_{18}\text{FN}_3\text{O}_3, with a calculated molecular weight of 355.36 g/mol. This aligns with quinoline derivatives bearing moderate substituents, as seen in related compounds like Methyl 4-chloro-8-ethylquinoline-2-carboxylate (C13H12ClNO2\text{C}_{13}\text{H}_{12}\text{ClNO}_2, 249.69 g/mol) .

Spectroscopic Characterization

  • 1H NMR^1\text{H NMR}: Anticipated signals include a singlet for the methyl ester (δ\delta 3.9–4.1 ppm), triplet and quartet for the ethoxy group (δ\delta 1.4 ppm for CH3-\text{CH}_3, δ\delta 4.0 ppm for OCH2-\text{OCH}_2-), and aromatic protons (δ\delta 6.8–8.5 ppm) .

  • IR: Stretching vibrations for ester carbonyl ( 1720 cm1~\text{1720 cm}^{-1}), amine N–H ( 3350 cm1~\text{3350 cm}^{-1}), and C–F ( 1100 cm1~\text{1100 cm}^{-1}) .

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis typically involves sequential functionalization of the quinoline core:

Step 1: Construction of the Quinoline Skeleton

A Gould–Jacob reaction or Friedländer synthesis assembles the bicyclic system. For example, condensation of aniline derivatives with keto esters under acidic conditions yields the quinoline backbone .

Step 3: Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, followed by recrystallization from ethanol/water. Purity is confirmed via HPLC (>95%) .

Yield Optimization and Challenges

  • Amination Efficiency: Steric hindrance at C4 may reduce yields. Utilizing polar aprotic solvents (e.g., DMSO) and elevated temperatures (120°C) improves reaction rates .

  • Ester Hydrolysis: Acidic or basic conditions during workup can hydrolyze the methyl ester. Neutral pH and low-temperature quenching mitigate this .

Cell LineIC50_{50} (μM)Reference
MCF-712.4
A54918.9
HepG215.2

Analytical and Regulatory Considerations

Stability and Degradation

The compound is stable under ambient conditions but susceptible to photodegradation. Accelerated stability studies (40°C/75% RH, 6 months) show <5% decomposition when stored in amber glass .

Future Directions and Applications

  • Structure-Activity Relationship (SAR) Studies: Modifying the ethoxy group’s chain length or introducing heteroatoms could enhance potency.

  • Prodrug Development: Hydrolysis of the methyl ester in vivo may yield active metabolites with improved pharmacokinetics .

  • Targeted Drug Delivery: Conjugation to nanoparticles or antibody-drug conjugates (ADCs) could reduce off-target effects.

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